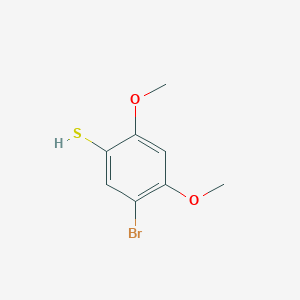
5-Bromo-2,4-dimethoxybenzene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,4-dimethoxybenzene-1-thiol is an organic compound with the molecular formula C8H9BrO2S. It is a derivative of benzene, featuring bromine, methoxy, and thiol functional groups. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dimethoxybenzene-1-thiol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,4-dimethoxybenzene followed by thiolation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron(III) bromide, at controlled temperatures .
Industrial Production Methods
The process may include steps to purify the final product, such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2,4-dimethoxybenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium thiolate or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogen derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
5-Bromo-2,4-dimethoxybenzene-1-thiol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-Bromo-2,4-dimethoxybenzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,5-dimethoxybenzene: Similar structure but different substitution pattern.
5-Bromo-2,4-dimethoxybenzoic acid: Contains a carboxylic acid group instead of a thiol group
Uniqueness
5-Bromo-2,4-dimethoxybenzene-1-thiol is unique due to the presence of both bromine and thiol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C8H9BrO2S |
|---|---|
Poids moléculaire |
249.13 g/mol |
Nom IUPAC |
5-bromo-2,4-dimethoxybenzenethiol |
InChI |
InChI=1S/C8H9BrO2S/c1-10-6-4-7(11-2)8(12)3-5(6)9/h3-4,12H,1-2H3 |
Clé InChI |
GQJFGNBPPVKCHN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1S)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



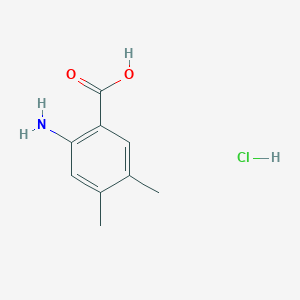
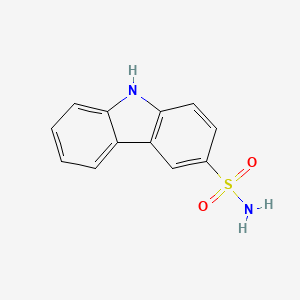

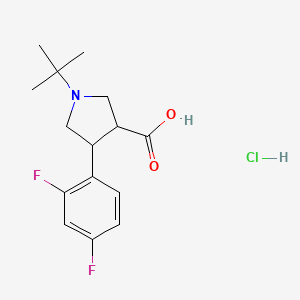
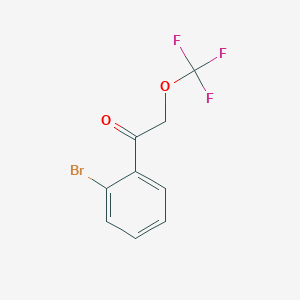


![Methyl thiazolo[4,5-c]pyridine-6-carboxylate](/img/structure/B13155515.png)


![3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13155522.png)
![3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13155529.png)

